Product packaging for Metoclopramide-d3 N-Oxide(Cat. No.:CAS No. 1246816-54-5)

Metoclopramide-d3 N-Oxide

Cat. No.: B587565
CAS No.: 1246816-54-5
M. Wt: 318.816
InChI Key: ZEJQXOWYPGUAMD-HPRDVNIFSA-N
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Description

Metoclopramide-d3 N-Oxide (CAS 1246816-54-5) is a deuterated, oxidized metabolite of Metoclopramide, a well-characterized dopamine D2 receptor antagonist and 5-HT4 receptor agonist used therapeutically for its antiemetic and gastroprokinetic properties . The parent compound, Metoclopramide, is primarily metabolized by the cytochrome P450 enzyme CYP2D6 . This deuterated N-Oxide variant is specifically designed for use as an internal standard or reference material in analytical chemistry and pharmacology research. Its primary application is in quantitative mass spectrometry-based assays, where it enables precise and accurate measurement of metabolite concentrations in complex biological matrices such as plasma, urine, or tissue homogenates. By utilizing a stable isotope-labeled internal standard like this compound, researchers can correct for variations in sample preparation and ionization efficiency, thereby improving the reliability and reproducibility of their data in drug metabolism and pharmacokinetic (DMPK) studies . This compound is essential for investigating the metabolic fate of Metoclopramide and for conducting advanced research on the pharmacokinetic profiles of this class of benzamide derivatives. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

CAS No.

1246816-54-5

Molecular Formula

C14H22ClN3O3

Molecular Weight

318.816

IUPAC Name

2-[[4-amino-5-chloro-2-(trideuteriomethoxy)benzoyl]amino]-N,N-diethylethanamine oxide

InChI

InChI=1S/C14H22ClN3O3/c1-4-18(20,5-2)7-6-17-14(19)10-8-11(15)12(16)9-13(10)21-3/h8-9H,4-7,16H2,1-3H3,(H,17,19)/i3D3

InChI Key

ZEJQXOWYPGUAMD-HPRDVNIFSA-N

SMILES

CC[N+](CC)(CCNC(=O)C1=CC(=C(C=C1OC)N)Cl)[O-]

Synonyms

4-Amino-5-chloro-N-[2-(diethyloxidoamino)ethyl]-2-(methoxy-d3)benzamide;  4-Amino-5-chloro-N-[2-(diethylamino)ethyl]-2-(methoxy-d3)benzamide N-Oxide; 

Origin of Product

United States

Synthetic Methodologies for Metoclopramide D3 N Oxide

Strategies for Deuterium (B1214612) Incorporation at the Methoxy (B1213986) Position

The introduction of a trideuteromethyl (-CD₃) group at the methoxy position of the metoclopramide (B1676508) scaffold is a critical step that defines the isotopic identity of the final compound.

Precursor Synthesis and Deuteration Techniques

The synthesis of Metoclopramide-d3 necessitates the preparation of a suitable precursor that allows for the specific introduction of the deuterated methyl group. A common strategy involves the synthesis of the phenolic analogue of metoclopramide, 4-amino-5-chloro-2-hydroxy-N-[2-(diethylamino)ethyl]benzamide. This precursor is then subjected to deuteromethylation.

One established method for this transformation is the Williamson ether synthesis, where the phenolic hydroxyl group is deprotonated with a suitable base to form a phenoxide ion. This intermediate is then reacted with a deuterated methylating agent. youtube.com A variety of deuterated reagents can be employed for this purpose. thieme-connect.com

Table 1: Deuteromethylation Reagents and Techniques

Reagent Class Specific Example(s) Description
Deuterated Alkyl Halides Trideuteromethyl iodide (CD₃I) A common, highly reactive electrophile used in Williamson ether synthesis to introduce a -CD₃ group. thieme-connect.com
Deuterated Sulfates Dimethyl sulfate-d6 ((CD₃)₂SO₄) A powerful and efficient, though toxic, reagent for deuteromethylation. thieme-connect.com
Deuterated Organosulfur Reagents Trimethyloxosulphonium iodide-d9 (TMSOI-d9) A reagent investigated for N- and O-trideuteromethylation, offering a potential alternative to more hazardous reagents. thieme-connect.com

The choice of reagent and reaction conditions is crucial for achieving high efficiency and selectivity in the deuteration step. For instance, mechanochemical methods using TMSOI-d9 have been explored as a solvent-free, one-pot approach for the deuteromethylation of phenols, achieving high degrees of deuterium incorporation (~90% D). thieme-connect.com

Isotopic Purity Considerations

Ensuring high isotopic purity is paramount for the application of deuterated standards. The percentage of deuterium incorporation and the structural integrity of the synthesized molecule must be rigorously assessed. A combination of High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the standard approach for this evaluation. rsc.org

NMR spectroscopy, particularly ¹H NMR, is employed to confirm the position of the deuterium label and to determine the relative percentage of isotopic purity. rsc.org In the ¹H NMR spectrum of Metoclopramide-d3, the signal corresponding to the methoxy protons should be absent or significantly diminished, confirming successful deuteration at the target position. researchgate.netansto.gov.au ²H NMR can also be used to directly observe the deuterium signal. ansto.gov.au This analytical verification ensures that the isotopic label is correctly placed and that there is minimal residual protium (B1232500) at the target site.

N-Oxidation Chemistry of Metoclopramide and its Deuterated Analog

The conversion of the parent drug to its N-oxide is a key metabolic pathway and a synthetic objective for creating related standards. google.com The N-oxidation of Metoclopramide-d3 follows principles established for the non-deuterated compound.

Oxidizing Agent Selection and Reaction Conditions

The oxidation of the tertiary amine in metoclopramide to its corresponding N-oxide can be achieved using various oxidizing agents. A widely used and effective reagent is potassium hydrogen peroxymonosulfate (B1194676), commercially available as Oxone®. nih.govturkjps.org Oxone® is considered a "green" oxidizing agent due to its non-toxic byproducts. nih.govturkjps.org

The reaction is typically carried out by stirring a mixture of metoclopramide hydrochloride with Oxone® in an aqueous solution of sodium carbonate at room temperature. nih.gov The stoichiometry between metoclopramide and the active component of Oxone® (KHSO₅) has been determined to be 1:1. turkjps.org Kinetic studies have shown that the reaction proceeds to completion within 10-15 minutes under optimal pH conditions (pH 9.9). turkjps.org

Table 2: Typical Reaction Conditions for N-Oxidation of Metoclopramide

Parameter Condition Rationale / Reference
Oxidizing Agent Oxone® (2KHSO₅·KHSO₄·K₂SO₄) Effective and environmentally benign oxidant for tertiary amines. nih.govturkjps.org
Solvent Aqueous Sodium Carbonate (20%) Provides the optimal alkaline pH (9.9) for the reaction. nih.govturkjps.org
Temperature Room Temperature Mild conditions are sufficient for the reaction to proceed efficiently. nih.gov
Reaction Time ~15 minutes The reaction is rapid, reaching completion in a short timeframe. nih.govturkjps.org

| Stoichiometry | 1:1 (Metoclopramide:KHSO₅) | Established ratio for quantitative conversion. turkjps.org |

Regioselectivity of N-Oxidation

Metoclopramide possesses two nitrogen atoms that could potentially undergo oxidation: the tertiary aliphatic amine of the diethylaminoethyl side chain and the nitrogen atom of the 4-amino group on the aromatic ring. nih.gov However, the N-oxidation is highly regioselective.

The tertiary aliphatic amine is significantly more nucleophilic and sterically accessible, making it the primary site for electrophilic attack by the oxidizing agent. libretexts.org In contrast, the lone pair of electrons on the aromatic amino nitrogen is delocalized into the benzene (B151609) ring, reducing its nucleophilicity and making it less susceptible to oxidation under these conditions.

Computational methods, such as those using Density Functional Theory (DFT) to calculate Average Local Ionization Energy (ALIE), can be employed to predict the most susceptible nitrogen atom for N-oxidation. nih.govresearchgate.net These in-silico models consistently show that for molecules with multiple nitrogen types, the tertiary aliphatic amine generally has a lower ionization energy, correlating with a higher susceptibility to oxidation compared to aromatic amines. nih.govresearchgate.net Therefore, the N-oxidation of Metoclopramide-d3 is expected to occur exclusively at the tertiary amine of the side chain.

Purification and Isolation Techniques

The purification of the highly polar Metoclopramide-d3 N-Oxide from the reaction mixture requires specific techniques to separate it from unreacted starting material, salts, and other byproducts.

A described procedure for the non-deuterated analog involves removing water from the reaction mixture by evaporation under vacuum, followed by lyophilization. nih.gov The resulting residue is then treated with ethyl acetate (B1210297) to extract the N-oxide, yielding it as a colorless solid. nih.gov

For more rigorous purification, chromatographic methods are employed. Due to the high polarity of N-oxides, specialized techniques are often necessary.

Table 3: Purification and Isolation Methods for Metoclopramide N-Oxide

Technique Description Considerations
Solvent Extraction The crude product is extracted from the lyophilized residue using a suitable organic solvent like ethyl acetate. nih.gov Provides initial purification from inorganic salts.
Column Chromatography (Silica Gel) Standard silica (B1680970) gel chromatography can be used, but solvent selection is critical. Highly polar solvent systems (e.g., DCM/Methanol) are required. Basic modifiers (e.g., ammonia) should be avoided as they can dissolve the silica. researchgate.net
HILIC (Hydrophilic Interaction Liquid Chromatography) A chromatographic mode suitable for very polar compounds that are poorly retained in reversed-phase chromatography. researchgate.net An effective alternative for purifying highly polar N-oxides. researchgate.net
Reversed-Phase HPLC High-performance liquid chromatography using a reversed-phase column can also be adapted for the purification and analysis of N-oxides. nih.gov Useful for both purification and analytical quantification.

| Solid Phase Extraction (SPE) | Can be used as a pre-concentration or cleanup step before final analysis or purification. rsc.org | Effective for sample preparation and matrix removal. |

The final purity of the isolated this compound is typically confirmed by analytical techniques such as HPLC and characterized by mass spectrometry and NMR to confirm its identity and structure.

Advanced Spectroscopic Characterization for Structural Elucidation and Isotopic Purity Confirmation

Nuclear Magnetic Resonance Spectroscopy (NMR) for Deuterium Labeling Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the site-specific incorporation of deuterium in this compound. The formal name of Metoclopramide-d3 is 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2-(methoxy-d3)benzamide. caymanchem.com In proton NMR (¹H NMR) spectroscopy, the absence or significant reduction of the signal corresponding to the methoxy protons (-OCH₃) provides direct evidence of successful deuteration at this position. The integration values of the remaining proton signals are compared to an internal standard to quantify the extent of deuteration. core.ac.uk For a more detailed analysis, deuterium NMR (²H NMR) can be employed to directly observe the deuterium signal and confirm its chemical environment.

Table 1: Expected ¹H NMR Spectral Data for this compound

Proton Group Expected Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic Protons 6.5 - 8.0 Multiplet 2H
Diethylamino -CH₂- 2.5 - 2.8 Quartet 4H
Ethylenediamine (B42938) -CH₂- 2.8 - 3.8 Multiplet 4H
Diethylamino -CH₃ 1.0 - 1.3 Triplet 6H

Mass Spectrometry Techniques for Isotopic Purity Assessment

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and assess the isotopic purity of this compound. The introduction of three deuterium atoms in place of three hydrogen atoms results in a molecular weight increase of approximately 3 atomic mass units compared to the non-deuterated N-oxide.

The molecular formula for this compound is C₁₄H₁₉ClD₃N₃O₃. The collision-induced dissociation (CID) mass spectrum of the parent compound, metoclopramide, shows characteristic fragmentation patterns. researchgate.net For this compound, the mass spectrum is expected to show a molecular ion peak [M+H]⁺ at m/z 319, reflecting the incorporation of three deuterium atoms and the addition of an oxygen atom to the tertiary amine. The isotopic distribution of the molecular ion cluster can be analyzed to determine the percentage of d3, d2, d1, and d0 species, thereby providing a quantitative measure of isotopic purity. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further confirming the elemental composition of the molecule and its fragments.

Table 2: Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z Notes
[M+H]⁺ 319.1582 Protonated molecular ion
[M+Na]⁺ 341.1401 Sodium adduct

Infrared Spectroscopy (IR) for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional moieties. While a specific spectrum for the deuterated N-oxide is not widely published, the expected vibrational frequencies can be inferred from the structure and data for related compounds.

The formation of the N-oxide can be monitored by the appearance of a new absorption band typically in the range of 950-970 cm⁻¹ corresponding to the N-O stretching vibration. The deuteration at the methoxy group would result in a shift of the C-D stretching vibrations to lower frequencies (around 2050-2260 cm⁻¹) compared to the C-H stretching vibrations (around 2850-3000 cm⁻¹). The other characteristic peaks for the amide, aromatic ring, and amine functionalities would remain largely unchanged.

A study on the synthesis of metoclopramide derivatives utilized Fourier Transform Infrared (FTIR) spectroscopy to identify the chemical structures. researchgate.net Another study used FTIR to confirm the compatibility of metoclopramide HCl with excipients in fast-dissolving films. discoveryjournals.org

Table 3: Expected Infrared Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹) Vibration
N-H (Amine) 3300 - 3500 Stretching
C-H (Aromatic) 3000 - 3100 Stretching
C-H (Aliphatic) 2850 - 2970 Stretching
C-D (Methoxy) 2050 - 2260 Stretching
C=O (Amide) 1630 - 1680 Stretching
C=C (Aromatic) 1450 - 1600 Stretching
N-O (N-Oxide) 950 - 970 Stretching

Advanced Analytical Method Development and Validation for Metoclopramide D3 N Oxide

Chromatographic Separations

Effective chromatographic separation is the cornerstone of accurate quantification of Metoclopramide-d3 N-Oxide, particularly when differentiating it from its non-deuterated counterpart and other related metabolites. The choice of chromatographic technique is dictated by the physicochemical properties of the analyte and the matrix in which it is being measured.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of metoclopramide (B1676508) and its metabolites, including the N-oxide form. The development of an HPLC method for this compound would logically start from established methods for the parent drug. Reversed-phase chromatography is the most common approach, utilizing a non-polar stationary phase (like C18) and a polar mobile phase.

Method development would involve optimizing the mobile phase composition, typically a mixture of an aqueous buffer (such as formic acid or ammonium (B1175870) acetate (B1210297) solution) and an organic modifier (like acetonitrile (B52724) or methanol), to achieve optimal retention and peak shape for the N-oxide. Gradient elution may be employed to effectively separate the more polar N-oxide metabolite from the parent drug, metoclopramide. UV detection is often utilized, with wavelengths around 273 nm being suitable for metoclopramide and its derivatives.

A successful HPLC method transfer from one instrument to another, for instance from an Agilent 1260 Infinity LC System to an ACQUITY Arc System, has been demonstrated for metoclopramide and its related substances, ensuring consistent results across different laboratory setups.

Table 1: Illustrative HPLC Parameters for Metoclopramide Analysis

Parameter Condition
Column Extend C18 (150 x 4.6 mm, 5 µm)
Mobile Phase Ethanol and formic acid solution (pH 2.0; 30:70 v/v)
Flow Rate 1.0 mL/min
Detection UV at 273 nm

| Injection Volume | 10 µL |

These parameters would serve as a robust starting point for the specific analysis of this compound, with further refinement to optimize the separation of the deuterated N-oxide.

Gas Chromatography (GC) Applications

While less common than HPLC for compounds like metoclopramide due to their polarity and thermal lability, Gas Chromatography (GC) can be employed, typically after a derivatization step. For the analysis of volatile metabolites, GC-MS offers high chromatographic separation power and reproducible retention times.

A GC-mass spectrometric (GC-MS) assay has been developed for metoclopramide and two of its metabolites. This method involves the formation of heptafluorobutyryl derivatives to increase volatility and thermal stability. Such an approach could be adapted for this compound. The derivatized analyte is then introduced into the GC system, where it is separated based on its boiling point and interaction with the stationary phase before being detected by a mass spectrometer. Electron-impact ionization is commonly used in this context.

Chiral Chromatography Considerations (If applicable to N-oxide chirality)

The nitrogen atom in an N-oxide can be a chiral center if the three other substituents attached to it are different and there is a sufficiently high energy barrier to prevent pyramidal inversion. In the case of this compound, the nitrogen of the diethylamino group becomes quaternized and bonded to an oxygen atom. This creates a chiral center, meaning that this compound can exist as a pair of enantiomers.

Therefore, chiral chromatography is a relevant consideration for separating these potential enantiomers. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds. The development of a chiral separation method would involve screening different CSPs and mobile phases to achieve enantioseparation. Both normal-phase (using hexane/alcohol mixtures) and polar organic or reversed-phase modes could be explored. The ability to separate and quantify the individual enantiomers of this compound could be critical in stereoselective metabolism and pharmacokinetic studies.

Mass Spectrometric Detection and Quantification

Mass spectrometry (MS) provides the high sensitivity and selectivity required for the definitive identification and quantification of this compound, especially at low concentrations in complex biological matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and their metabolites in biological fluids. A rapid LC-MS/MS assay for the measurement of metoclopramide in human plasma has been developed, and a similar approach would be highly effective for its deuterated N-oxide.

In a typical LC-MS/MS method, after chromatographic separation, the analyte is ionized and enters the mass spectrometer. For quantification, Multiple Reaction Monitoring (MRM) is commonly used. This involves selecting a specific precursor ion (the molecular ion of this compound) and then monitoring a specific product ion that is formed after fragmentation of the precursor ion. This process provides a high degree of selectivity and sensitivity. For metoclopramide, the transition m/z 299.8→226.9 has been used. For this compound, the precursor ion would be shifted by +3 Da due to the deuterium (B1214612) atoms, and a suitable fragment ion would be identified.

Table 2: Exemplary Mass Spectrometric Parameters for Metoclopramide

Parameter Setting
Ionization Mode Positive Ion Mode
MRM Transition m/z 299.8→226.9

| Internal Standard | Loratadine (m/z 383.4→337.2) |

The development of an LC-MS/MS method for this compound would involve the optimization of these parameters for the specific analyte.

Ionization Techniques for N-Oxide Species

Electrospray ionization (ESI) is the most common ionization technique for LC-MS analysis of polar compounds like N-oxides. ESI is a soft ionization technique that typically produces protonated molecules [M+H]+ with minimal fragmentation, making it ideal for identifying the precursor ion in an MS/MS experiment. Given the presence of a basic nitrogen atom, positive ion ESI would be the preferred mode for the analysis of this compound. The efficiency of ionization can be influenced by the pH of the mobile phase, and acidic conditions are often used to promote protonation.

Atmospheric pressure chemical ionization (APCI) is another potential ionization technique that can be used for compounds of medium polarity. The choice between ESI and APCI would depend on the specific compound and the desired sensitivity.

Application of Metoclopramide D3 N Oxide As a Stable Isotope Internal Standard

Principles of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique used for the highly accurate and precise quantification of substances. fiveable.mewikipedia.org The fundamental principle of IDMS involves the addition of a known amount of an isotopically enriched version of the analyte, known as an internal standard, to a sample. wikipedia.org This "spiked" sample is then processed and analyzed, typically by mass spectrometry.

The key to IDMS lies in measuring the ratio of the naturally occurring analyte to the isotopically labeled internal standard. up.ac.za Because the internal standard is chemically identical to the analyte, it experiences the same physical and chemical effects during sample preparation and analysis, such as extraction losses, and variations in instrument response. fiveable.meclearsynth.com By adding the internal standard at the beginning of the workflow, any subsequent variations will affect both the analyte and the standard equally, thus preserving the crucial ratio between them. wikipedia.org This allows for the accurate calculation of the original concentration of the analyte in the sample, compensating for potential errors that could arise from incomplete sample recovery or matrix effects. fiveable.me

Quantitative Analysis of Metoclopramide (B1676508) and Non-Deuterated N-Oxide Metabolites in Research Samples

Metoclopramide-d3 N-Oxide is specifically designed to be an internal standard for the quantification of metoclopramide and its N-oxide metabolites in various biological samples. clearsynth.com The deuterium (B1214612) labeling provides a mass difference that allows the mass spectrometer to distinguish between the internal standard and the endogenous (unlabeled) analytes. clearsynth.com

Application in In Vitro Drug Metabolism Studies (e.g., Liver Microsomes, Recombinant Enzymes)

In vitro drug metabolism studies are essential for understanding how a new drug candidate is processed by the body. These studies often utilize subcellular fractions, such as liver microsomes, which contain a high concentration of drug-metabolizing enzymes like the cytochrome P450 (CYP) family. researchgate.net Recombinant enzymes, which are individual drug-metabolizing enzymes produced in a controlled laboratory setting, are also used to pinpoint which specific enzymes are responsible for a drug's metabolism.

In this context, this compound would be added to the incubation mixture containing the liver microsomes or recombinant enzymes and the parent drug, metoclopramide. As metoclopramide is metabolized to its N-oxide and other metabolites, the internal standard allows for the precise quantification of these metabolic products. This is crucial for determining the rate of metabolism and identifying the primary metabolic pathways. For example, studies have shown that metoclopramide is metabolized by CYP2D6, CYP3A4, and CYP1A2 enzymes. researchgate.netdrugbank.com The use of a stable isotope-labeled internal standard like this compound in such experiments would provide high-quality quantitative data on the formation of the N-oxide metabolite by these specific enzymes.

Use in Preclinical (Animal) Pharmacokinetic and Distribution Studies (Excluding human data)

Before a drug can be tested in humans, its pharmacokinetic (PK) profile—how the drug is absorbed, distributed, metabolized, and excreted (ADME)—must be thoroughly evaluated in animal models. These preclinical studies are fundamental to predicting a drug's behavior in the human body.

In a typical preclinical PK study, an animal would be administered metoclopramide, and at various time points, biological samples like plasma, urine, and bile would be collected. nih.gov To accurately measure the concentration of metoclopramide and its N-oxide metabolite in these complex biological matrices, this compound is added to each sample as an internal standard prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov This ensures that any variability in the sample extraction process or instrument response is accounted for, leading to reliable data on the drug's concentration over time. For instance, a study on sheep demonstrated the use of a gas chromatographic-mass spectrometric assay to quantify metoclopramide and its metabolites in plasma, bile, and urine, highlighting the importance of such analytical methods in pharmacokinetic research. nih.gov

The data generated from these studies, such as the drug's half-life, volume of distribution, and clearance, are critical for determining appropriate dosing regimens for subsequent clinical trials.

Matrix Effects Mitigation and Internal Standard Selection Criteria

Biological samples are inherently complex, containing a multitude of endogenous components such as salts, lipids, and proteins. These components can interfere with the ionization of the analyte in the mass spectrometer's ion source, a phenomenon known as "matrix effects." cerilliant.comresearchgate.net Matrix effects can either suppress or enhance the analyte signal, leading to inaccurate quantification. waters.com

A key advantage of using a stable isotope-labeled internal standard like this compound is its ability to compensate for matrix effects. clearsynth.com Because the SIL-IS is structurally and chemically very similar to the analyte, it co-elutes during chromatography and experiences the same degree of ion suppression or enhancement in the mass spectrometer. cerilliant.comwuxiapptec.com This ensures that the ratio of the analyte to the internal standard remains constant, allowing for accurate quantification even in the presence of significant matrix effects. texilajournal.com

The selection of an appropriate internal standard is critical. Ideally, the internal standard should:

Be a stable, isotopically labeled version of the analyte. researchgate.net

Have a mass difference of at least 3-4 Da to prevent isotopic crosstalk. wuxiapptec.com

Co-elute with the analyte during chromatographic separation. cerilliant.com

Be added to the sample as early as possible in the analytical workflow. wuxiapptec.com

CriteriaRationale
Structural Similarity Ensures similar chemical and physical behavior during sample preparation and analysis.
Isotopic Labeling Allows for differentiation from the analyte by the mass spectrometer.
Co-elution Ensures both analyte and internal standard experience the same matrix effects.
Purity Prevents interference with the analyte signal.
Stability The isotopic label should not be prone to exchange.

Role in Analytical Method Validation and Quality Control of Pharmaceutical Compounds

The development of a reliable analytical method is a prerequisite for any quantitative study. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. Deuterated internal standards play a crucial role in this process. clearsynth.comrjptonline.org

During method validation, parameters such as accuracy, precision, linearity, and stability are assessed. rjptonline.orggtfch.org By incorporating this compound, analysts can ensure that the method for quantifying metoclopramide and its N-oxide metabolite is robust and reliable. For example, the stability of the analyte in a biological matrix can be assessed by analyzing quality control (QC) samples that have undergone various storage and handling conditions, with the internal standard providing a constant reference for quantification. gtfch.org

In a quality control setting for pharmaceutical compounds, deuterated standards are used to ensure the consistency and accuracy of the analytical results over time. gov.scot They are integral to generating the high-quality, reproducible data required by regulatory agencies.

Challenges and Advantages of Using Deuterated Internal Standards

While deuterated internal standards are invaluable tools, they are not without their challenges.

Challenges:

Isotopic Exchange: One potential issue is the back-exchange of deuterium atoms with hydrogen atoms from the solvent or matrix, which can compromise the accuracy of the quantification. waters.comsigmaaldrich.com

Chromatographic Shift: The substitution of hydrogen with deuterium can sometimes lead to a slight difference in retention time between the analyte and the internal standard, a phenomenon known as the "isotope effect." waters.com If this shift is significant, it can lead to differential matrix effects, where the analyte and internal standard experience different levels of ion suppression or enhancement. myadlm.org

Cost and Availability: The synthesis of deuterated compounds can be complex and expensive, which may limit their accessibility for some research. resolvemass.ca

Advantages:

Improved Accuracy and Precision: The primary advantage is the significant improvement in the accuracy and precision of quantitative analysis by compensating for variations in sample preparation and instrument response. clearsynth.comtexilajournal.com

Mitigation of Matrix Effects: They are highly effective at mitigating the impact of matrix effects, a common problem in the analysis of biological samples. cerilliant.comresolvemass.ca

Cost-Effectiveness Compared to Other Isotopes: While still an investment, deuterated standards are often more cost-effective and readily available than their ¹³C or ¹⁵N-labeled counterparts. researchgate.net

Metabolic Formation and Fate of Metoclopramide N Oxide Preclinical and in Vitro Focus

Enzymatic Pathways Involved in Metoclopramide (B1676508) N-Oxidation

The biotransformation of metoclopramide is complex, involving several enzymatic systems. The formation of its N-oxide metabolite is primarily attributed to two major superfamilies of monooxygenase enzymes.

Flavin-containing monooxygenases (FMOs) are a critical family of Phase I metabolic enzymes that catalyze the oxygenation of soft, nucleophilic heteroatoms, such as nitrogen and sulfur. ucl.ac.ukturkjps.orgplos.org The N-oxidation of tertiary amines to their corresponding N-oxides is a characteristic reaction catalyzed by FMOs. ucl.ac.ukhyphadiscovery.com

In humans, five active FMOs have been identified, with FMO3 being the most abundant and important isoform in the adult human liver. plos.orghyphadiscovery.com Given the chemical structure of metoclopramide (a tertiary amine) and the well-established function of FMOs, it is understood that FMO3 is the primary enzyme responsible for the N-oxygenation of metoclopramide to Metoclopramide N-Oxide. hyphadiscovery.com The contribution of FMOs to the metabolism of certain drugs may be underestimated, partly because N-oxide metabolites can be subsequently reduced back to the parent amine by other enzyme systems, including CYPs. ucl.ac.uk

In Vitro Studies of N-Oxide Formation Kinetics

Kinetic studies are essential for characterizing the efficiency and affinity of enzymatic reactions. While specific kinetic parameters for the FMO-mediated N-oxidation of metoclopramide are not extensively detailed in the literature, data from the more broadly studied CYP-mediated pathways provide valuable context for the drug's interaction with metabolic enzymes.

In vitro studies have thoroughly characterized the kinetics of the major CYP2D6-mediated oxidative pathway: N-dealkylation. Using human liver microsomes, the formation of monodeethylmetoclopramide was found to follow Michaelis-Menten kinetics. nih.govdrugbank.comsci-hub.st The affinity of metoclopramide for the CYP2D6 enzyme has also been determined. nih.govtandfonline.com

Table 1: In Vitro Kinetic Parameters for Metoclopramide Metabolism via CYP2D6
ParameterValueEnzyme SourceReference
Km (Michaelis constant)68 ± 16 µMHuman Liver Microsomes nih.govdrugbank.comsci-hub.st
Vmax (Maximum reaction velocity)183 ± 57 pmol/min/mg proteinHuman Liver Microsomes nih.govdrugbank.comsci-hub.st
Km (Michaelis constant)~53 µMRecombinant CYP2D6 nih.govdrugbank.com
Ks (Spectral binding constant)9.56 ± 1.09 µMRecombinant CYP2D6 nih.govtandfonline.com

Significant interspecies differences have been observed in the metabolism of metoclopramide, which can affect the formation of the N-oxide metabolite. In early animal studies involving rats and dogs, monodeethylated metoclopramide was identified as a major urinary metabolite. sci-hub.st Conversely, in dogs, the N-oxide metabolite was found to be prevalent, representing a major pathway, whereas its formation was minor in other species tested. kau.edu.sa

A critical factor in species differences concerning N-oxidation is the expression of FMO isoforms. For example, many laboratory mouse strains lack FMO3 expression in the adult male liver, which contrasts sharply with humans, where FMO3 is the dominant hepatic FMO isoform. ucl.ac.uk This difference is crucial for in vitro comparisons, as results from male mouse liver microsomes would not accurately reflect the FMO3-dependent N-oxidation that occurs in humans. ucl.ac.uk These variations underscore the importance of selecting appropriate animal models in preclinical studies.

Table 2: Observed Species Differences in Metoclopramide Metabolism
SpeciesObserved Metabolic Pathway / FindingReference
HumanCYP2D6 is the major oxidizing enzyme; N-O-glucuronide is a major urinary metabolite. nih.govnih.gov
DogN-oxide formation is a prevalent metabolic pathway. kau.edu.sa
RatMonodeethylated metoclopramide is a major urinary metabolite. sci-hub.st
Mouse (male)Lacks hepatic FMO3 expression, leading to reduced N-oxidation compared to humans. ucl.ac.uk

Further Metabolic Transformations of Metoclopramide N-Oxide (e.g., Reduction, Conjugation)

Once formed, Metoclopramide N-Oxide can undergo further metabolic transformations, primarily through reduction back to the parent compound or through conjugation reactions leading to excretion.

Alternatively, metoclopramide and its metabolites undergo Phase II conjugation reactions with glucuronic acid and sulfuric acid to facilitate their elimination. medcentral.comnih.govfda.govfda.gov Specifically for oxidized metabolites, an N-O-glucuronide has been identified as a major metoclopramide metabolite in human urine and plasma. nih.gov This indicates that conjugation can occur on the oxygen atom of an N-oxidized metabolite, representing a significant pathway for the clearance and excretion of metoclopramide metabolites.

Impurity Profiling and Degradation Product Analysis of Metoclopramide

Metoclopramide (B1676508) N-Oxide as a Process-Related Impurity or Degradation Product

Metoclopramide N-Oxide is recognized as a metabolite and a potential impurity in Metoclopramide drug products. It is specifically listed as Metoclopramide Impurity G in some pharmacopeial references. pharmaffiliates.comnih.gov The formation of this N-oxide is a key consideration in the manufacturing and storage of Metoclopramide.

Mechanisms of N-Oxide Formation During Synthesis or Storage

The formation of Metoclopramide N-Oxide involves the oxidation of the tertiary amine group in the Metoclopramide molecule. turkjps.org This can occur through several mechanisms:

Oxidative Stress: Exposure to oxidizing agents during the synthesis process or in the final formulation can lead to the formation of the N-oxide. One method for the deliberate synthesis of Metoclopramide N-oxide involves using an oxidizing agent like potassium hydrogen peroxymonosulfate (B1194676) (Oxone®). turkjps.orgturkjps.org This highlights the susceptibility of the tertiary amine to oxidation.

Photodegradation: Metoclopramide is known to be sensitive to light. ucl.ac.bespectrumrx.com Exposure to UV radiation can induce degradation, and while the primary reported mechanisms involve dechlorination and hydroxylation, the potential for photo-oxidation leading to N-oxide formation exists. ucl.ac.bescispace.com

Metabolic Processes: In a biological context, Metoclopramide is metabolized by cytochrome P450 enzymes, and N-oxidation is a known metabolic pathway. drugbank.com While this is a metabolic process rather than a manufacturing one, it underscores the inherent chemical reactivity of the nitrogen atom.

Identification and Quantification in Pharmaceutical Intermediates and Drug Substances

The identification and quantification of Metoclopramide N-Oxide are crucial for quality control. Various analytical techniques are employed for this purpose.

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), coupled with a suitable detector, is the primary method for separating and quantifying impurities like Metoclopramide N-Oxide. daicelpharmastandards.comingenieria-analitica.comresearchgate.net Mass spectrometry (MS) is often used in conjunction with liquid chromatography (LC-MS) to definitively identify the N-oxide based on its specific mass-to-charge ratio. daicelpharmastandards.comwaters.com

For accurate quantification, especially at low levels, a deuterated internal standard, Metoclopramide-d3 N-Oxide , is often utilized. This stable isotope-labeled version of the impurity has a slightly higher molecular weight due to the presence of deuterium (B1214612) atoms, allowing it to be distinguished from the non-deuterated N-oxide in the mass spectrometer. Since it behaves almost identically to the target analyte during sample preparation and analysis, it helps to correct for any variations in the analytical process, leading to more accurate and precise measurements.

Analytical Strategies for Impurity Determination

A comprehensive analytical strategy is essential for the reliable determination of Metoclopramide N-Oxide and other related substances. This involves forced degradation studies to understand potential degradation pathways and the use of robust chromatographic methods for purity assessment.

Forced Degradation Studies to Generate N-Oxide Degradants

Forced degradation studies, also known as stress testing, are a regulatory requirement and a critical part of drug development. scispace.comscribd.com These studies involve subjecting the drug substance to harsh conditions to accelerate its degradation. scribd.commdpi.com The goal is to identify potential degradation products that could form under normal storage conditions and to develop stability-indicating analytical methods. researchgate.net

For Metoclopramide, forced degradation studies would typically include exposure to:

Acidic and Basic Hydrolysis: The drug is treated with acids (like HCl) and bases (like NaOH) to assess its susceptibility to hydrolysis. ijrps.comsemanticscholar.org

Oxidative Conditions: Exposure to oxidizing agents such as hydrogen peroxide helps to identify oxidation products, including N-oxides. mdpi.com

Thermal Stress: The drug is exposed to high temperatures to evaluate its thermal stability. semanticscholar.org

Photostability: The drug is exposed to light of specific wavelengths to assess its sensitivity to photodegradation. ucl.ac.benih.gov

By analyzing the samples from these stress conditions, analysts can generate and identify degradation products like Metoclopramide N-Oxide. mdpi.com

Chromatographic Purity Assessment (e.g., Peak Purity, Related Substances)

Chromatographic methods are the cornerstone of impurity profiling. The specificity of these methods is crucial to ensure that the peak corresponding to Metoclopramide is not co-eluting with any impurities. waters.comwaters.com

Key aspects of chromatographic purity assessment include:

Method Validation: The analytical method used for impurity determination must be validated according to ICH guidelines to ensure it is accurate, precise, linear, and robust. researchgate.netijpsonline.com Validation parameters include specificity, linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). semanticscholar.orgijpsonline.comnih.gov

Peak Purity Analysis: Using a photodiode array (PDA) detector, peak purity analysis can be performed to assess the homogeneity of a chromatographic peak, providing confidence that a single peak corresponds to a single compound. waters.comwaters.com

Quantification of Related Substances: Once identified, the levels of impurities like Metoclopramide N-Oxide are quantified. waters.com Regulatory guidelines set strict limits for the acceptable levels of impurities in a drug product.

The table below summarizes typical analytical methods and their applications in the analysis of Metoclopramide and its impurities.

Analytical TechniqueApplication in Impurity Profiling
HPLC/UPLC Separation and quantification of Metoclopramide and its related substances, including N-oxide. daicelpharmastandards.comingenieria-analitica.comresearchgate.net
LC-MS Identification of degradation products by providing molecular weight information. daicelpharmastandards.comwaters.com
Photodiode Array (PDA) Detector Assessment of peak purity and homogeneity. waters.comwaters.com
Forced Degradation Studies Generation and identification of potential degradation products under stress conditions. scispace.comscribd.com

Regulatory Science Aspects of Metoclopramide N-Oxide as an Impurity

The presence of impurities in pharmaceuticals is strictly regulated by international bodies like the International Council for Harmonisation (ICH). The ICH guidelines, such as Q1A for stability testing and Q3A/B for impurities in new drug substances and products, provide a framework for the identification, qualification, and control of impurities. scispace.com

The limits for impurities are based on their potential to impact the safety and efficacy of the drug product. For impurities that are also significant metabolites in humans, the safety concerns may be different from those for impurities that are not. The potential for genotoxicity is also a critical consideration for any impurity. researchgate.net

Manufacturers must demonstrate that their processes consistently control the levels of impurities like Metoclopramide N-Oxide to within acceptable limits. This involves robust process development, validated analytical methods, and a comprehensive stability testing program. waters.com

Future Research Directions and Emerging Methodologies

Development of Novel Synthetic Routes for Deuterated N-Oxides

The synthesis of deuterated N-oxides is a critical area of research, essential for producing standards for mass spectrometry analysis and for use in drug metabolism studies. unimi.it Emerging strategies are moving away from traditional methods towards more efficient, selective, and milder techniques.

A promising metal-free approach involves the selective ortho-deuteration of N-heterocyclic oxides. unimi.itresearchgate.net This method can be accomplished at room temperature in as little as five minutes by using a base like potassium t-butoxide (KOtBu) in deuterated dimethyl sulfoxide (B87167) (DMSO-d6). unimi.itresearchgate.net The mechanism relies on the in-situ generation of a dimsyl anion, which is strong enough to deprotonate the most acidic ortho-position of the N-oxide, followed by quantitative deuteration. unimi.it This technique has proven effective for a wide range of N-heterocycles and is noted to be superior to classical iridium-catalyzed deuteration processes. chemrxiv.org

Another novel strategy is the base-catalyzed hydrogen/deuterium (B1214612) (H/D) exchange in heavy water (D2O) under mild conditions. researchgate.net This method has been successfully applied for the C-2 deuterium labeling of 3,4-di-tert-butoxypyrroline N-oxide, achieving over 99% deuterium incorporation. researchgate.net For other heterocyclic systems, metal-catalyzed methods, such as those using an iridium(I) N-heterocyclic carbene/phosphine complex, are being explored for C–H activation and subsequent hydrogen isotope exchange on quinoline (B57606) N-oxides. thieme-connect.com These advanced synthetic routes are crucial for accessing specifically labeled compounds like Metoclopramide-d3 N-Oxide, which are vital for metabolic and pharmacokinetic investigations.

Advancements in High-Throughput Analytical Techniques for Metabolite and Impurity Profiling

The analysis of drug metabolites and impurities demands speed, sensitivity, and accuracy, challenges that are being met by high-throughput screening (HTS) technologies. nih.gov These methods are essential for rapidly profiling complex mixtures generated during drug discovery and development. rsc.org

Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS) is a cornerstone of modern high-throughput analysis. nih.govresearchgate.net By reducing cycle times and developing generic analytical methods, HPLC-MS has become a powerful tool for purity determination and impurity profiling. nih.gov To further increase efficiency, systems have been developed that couple two UHPLC systems to a single mass spectrometer with a fast-switching dual ion source (e.g., Electrospray Ionization and Atmospheric Pressure Chemical Ionization), enabling the analysis of up to 50 samples in just 75 minutes. researchgate.net

For even greater throughput, techniques like MISER (Multiple Injection in a Single Experimental Run) HPLC-MS allow for the analysis of a 96-well microplate in 30 minutes or less. rsc.org A significant advancement is the integration of Ion Mobility-Mass Spectrometry (IM-MS) into the workflow. acs.org This has been used to create large-scale databases of drug and metabolite collision cross-section (CCS) values by analyzing compounds generated in 384-well plates, demonstrating a powerful combination of automated metabolite generation and rapid analysis. acs.org These HTS technologies are critical for efficiently identifying and characterizing substances like this compound in complex biological or chemical matrices.

TechniqueDescriptionKey AdvantageReference
UHPLC-MS/MSUltra-High-Performance Liquid Chromatography coupled to tandem Mass Spectrometry.High resolution and sensitivity for quantification and identification of impurities and metabolites. nih.govresearchgate.net
Dual-Source MS with multiple UHPLC systemsCoupling two UHPLC systems to a mass spectrometer with a fast-switching dual ion source (ESI/APCI).Significantly increases sample throughput by minimizing MS idle time. researchgate.net
MISER HPLC-MSMultiple Injection in a Single Experimental Run coupled with HPLC-MS.Extremely rapid screening of large sample sets, such as 96-well plates in under 30 minutes. rsc.org
High-Throughput IM-MSIon Mobility-Mass Spectrometry applied to samples generated in high-density (e.g., 384-well) plates.Provides an additional dimension of separation (by size and shape via CCS values) for confident metabolite identification. acs.org

Integration with In Silico Modeling for N-Oxidation Prediction

In silico modeling has become an indispensable tool in modern drug development, offering predictive insights that can guide and streamline experimental work. europa.eu These computational methods are increasingly used to predict metabolic transformations such as N-oxidation, assess the physicochemical properties of metabolites, and understand their potential biological interactions.

One key application is the simulation of metabolic pathways. europa.eu By using software that models biotransformations, researchers can predict the formation of potential metabolites, including N-oxides, which helps to fill data gaps that may exist from preclinical studies. europa.eu For instance, molecular docking and molecular dynamics simulations can be employed to examine how N-oxide metabolites interact with biological targets, providing insights into their potential efficacy or off-target effects. mdpi.com

Furthermore, in silico models are being developed to predict sites of metabolic liability on a drug molecule. nih.gov These models use features calculated from the molecule's structure, such as the solvent accessible area of specific atoms, to predict which residues are most susceptible to oxidation. nih.gov While these models show promise, their accuracy can vary, and comparisons with experimental data are crucial for refinement. For example, studies comparing in silico predictions of properties like the n-octanol:water partition coefficient (logP) for N-oxides with experimental values have shown that some models can deviate significantly, underscoring the need for experimental validation. researchgate.net The development of Quantitative Structure-Activity Relationship (QSAR) models also helps in correlating molecular descriptors (e.g., dipole moment, lipophilicity) with biological activity, a methodology applicable to understanding the consequences of N-oxidation. ijrpc.com

Exploration of N-Oxide Stability and Reactivity in Diverse Chemical Environments

The chemical stability and reactivity of N-oxides, including this compound, are governed by a combination of structural and environmental factors. Generally, N-oxides are stable compounds at room temperature. nih.gov However, their stability can be compromised under certain conditions.

Thermal stress is a key factor; amine oxides may begin to decompose at temperatures above 100 °C, while aromatic N-oxides are often more stable, with decomposition occurring at temperatures closer to 150 °C. nih.gov The presence of electrophiles or transition metals can also promote decomposition. nih.gov The reactivity of N-oxides is diverse, with potential reaction pathways including Meisenheimer rearrangements (especially for N-allyl and N-benzyl derivatives), Cope eliminations, and Polonovski reactions. nih.gov Aromatic N-oxides are typically more stable because they cannot undergo these specific rearrangements or eliminations. nih.gov

The chemical environment plays a crucial role. For example, the stability of some N-oxides can be enhanced in polar protic solvents, which can temper undesired reactivity through hydrogen bonding. nih.gov The electronic properties and steric hindrance of substituents on the molecule also have a profound impact. acs.orgoup.com Research has shown that introducing bulky, electron-withdrawing substituents at positions ortho to a nitrile N-oxide group can suppress thermal degradation and enhance stability. oup.com From a quantum chemical perspective, the introduction of an N-oxide can sometimes weaken molecular stability by elongating chemical bonds and reducing aromaticity, though in certain molecular structures it can enhance stability by relieving lone-pair repulsion. researchgate.net A thorough understanding of these factors is essential for predicting the storage stability, handling requirements, and metabolic fate of N-oxide compounds.

Q & A

Q. Table 1: Key Analytical Parameters

ParameterValue/DescriptionReference
CAS No.1246816-54-5
Molecular FormulaC₁₄H₁₉ClN₃O₂D₃
Optimal ColumnC18, 2.1 × 50 mm, 2.6 µm
Ionization ModeElectrospray ionization (ESI+)

Advanced: How do structural modifications (e.g., N-oxide formation) affect the mutagenicity profile of Metoclopramide-d3?

Answer:
The N-oxide group introduces potential DNA-reactive alerts. Computational (Q)SAR models and Ames testing are critical:

  • Computational analysis : Use tools like Leadscope’s expert-rule-based models to assess aromatic N-oxide substructures. For example, benzo[c][1,2,5]oxadiazole 1-oxide analogs show mutagenic alerts, but deuterated variants may alter reactivity .
  • Experimental validation : Conduct Ames tests with S. typhimurium strains TA98 and TA100. Compare results with non-deuterated Metoclopramide N-Oxide to evaluate isotopic effects on mutagenicity .

Key Finding : Aromatic N-oxide alerts are context-dependent; deuterated forms may reduce metabolic activation risks due to kinetic isotope effects .

Basic: What are the critical storage conditions for maintaining the stability of this compound?

Answer:
Stability is pH- and temperature-sensitive:

  • Storage : Keep at -20°C in amber vials to prevent photodegradation.
  • Solubility : Prepare fresh solutions in methanol/water (70:30) to avoid hydrolysis .
  • Validation : Monitor degradation via HPLC-UV at 270 nm; degradation >5% over 24 hours indicates suboptimal conditions .

Advanced: How can researchers resolve contradictions in metabolic pathway data for this compound?

Answer:
Discrepancies often arise from interspecies variability in cytochrome P450 (CYP) metabolism. A robust workflow includes:

In vitro models : Use human liver microsomes (HLM) vs. rodent S9 fractions to compare N-oxidation rates .

Isotope tracing : Track deuterium retention in metabolites using high-resolution MS to confirm pathways .

Enzyme inhibition : Apply CYP3A4/2D6 inhibitors (e.g., ketoconazole) to identify dominant metabolic routes .

Q. Table 2: Metabolic Pathway Comparison

Model SystemPrimary MetaboliteCYP Isoform InvolvedReference
Human Liver MicrosomesThis compoundCYP3A4
Rat S9 FractionDealkylated MetaboliteCYP2D

Basic: What are the best practices for synthesizing this compound with high isotopic purity?

Answer:

  • Deuterium incorporation : Use deuterated dimethylformamide (DMF-d7) as a solvent during N-oxidation to minimize proton exchange .
  • Purification : Apply preparative HPLC with a DAD detector (λ = 254 nm) to isolate the target compound.
  • Purity validation : Confirm isotopic purity (>98%) via NMR (¹H absence in deuterated positions) and LC-MS .

Advanced: How can researchers design studies to evaluate the pharmacokinetic (PK) interactions of this compound with co-administered drugs?

Answer:
A two-phase approach is recommended:

In silico screening : Predict drug-drug interactions (DDIs) using Simcyp® simulations focused on CYP3A4/2D6 inhibition .

In vivo crossover trials : Administer this compound with probe substrates (e.g., midazolam for CYP3A4). Measure plasma concentrations via LC-MS/MS and calculate AUC ratios .

Critical Consideration : Deuterated compounds may exhibit altered enzyme binding affinities due to isotopic mass effects, necessitating empirical validation .

Basic: What regulatory guidelines apply to the use of this compound in preclinical studies?

Answer:

  • OECD 471 : Follow Ames test protocols for mutagenicity assessment .
  • ICH M7 : Classify impurities using (Q)SAR-based mutagenicity predictions for deuterated compounds .
  • GLP compliance : Document synthesis, storage, and analytical methods to meet FDA/EMA standards for reference materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.